lithium;2,5-dichloro-3H-thiophen-3-ide
Description
Lithium 2,5-dichloro-3H-thiophen-3-ide is an organolithium compound featuring a thiophene ring substituted with two chlorine atoms at the 2- and 5-positions. The lithium counterion stabilizes the negatively charged thiophen-3-ide ring, making it a reactive intermediate in synthetic chemistry. This compound is primarily utilized in lithium-ion battery research and organic synthesis due to its electron-deficient aromatic system and ability to act as a strong base or nucleophile. Its structural uniqueness arises from the combination of chlorine substituents and the lithium-thiophenide moiety, which influence its electronic properties and reactivity compared to other lithium organics .
Properties
CAS No. |
143034-26-8 |
|---|---|
Molecular Formula |
C4HCl2LiS |
Molecular Weight |
159.0 g/mol |
IUPAC Name |
lithium;2,5-dichloro-3H-thiophen-3-ide |
InChI |
InChI=1S/C4HCl2S.Li/c5-3-1-2-4(6)7-3;/h1H;/q-1;+1 |
InChI Key |
FSISKHVLUKUFOX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=C(SC(=[C-]1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,5-dichloro-3H-thiophen-3-ide typically involves the lithiation of 2,5-dichlorothiophene. This process can be carried out using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C to 0°C). The reaction proceeds through the formation of a lithiated intermediate, which can then be quenched with various electrophiles to yield the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale lithiation reactions. These reactions are typically conducted in specialized reactors that can maintain the low temperatures required for the lithiation process. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of these reactions .
Chemical Reactions Analysis
Types of Reactions
Lithium;2,5-dichloro-3H-thiophen-3-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: The lithiated intermediate can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Scientific Research Applications
Lithium;2,5-dichloro-3H-thiophen-3-ide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of lithium;2,5-dichloro-3H-thiophen-3-ide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Structural Analogs in Lithium Organics
Lithium 2,5-dichloro-3H-thiophen-3-ide belongs to a family of lithium-substituted heterocyclic compounds. Key structural analogs include:
- Lithium Thiophen-3-ide (unsubstituted) : Lacks chlorine substituents, resulting in higher electron density on the ring and reduced oxidative stability.
- Lithium 3,4-Dichlorothiophen-2-ide : Chlorine substituents at different positions alter ring symmetry and charge distribution, reducing nucleophilicity compared to the 2,5-dichloro isomer.
- Lithium 2,5-Dimethyl-3H-thiophen-3-ide : Methyl groups enhance steric hindrance and electron-donating effects, decreasing reactivity toward electrophiles.
Table 1: Structural and Electronic Comparison
| Compound | Substituents | Ring Charge Density | Reactivity (vs. Electrophiles) | Stability in Air |
|---|---|---|---|---|
| Lithium 2,5-dichloro-3H-thiophen-3-ide | Cl (2,5) | Low | High | Moderate |
| Lithium Thiophen-3-ide | None | High | Moderate | Low |
| Lithium 3,4-Dichlorothiophen-2-ide | Cl (3,4) | Moderate | Low | High |
The chlorine substituents in lithium 2,5-dichloro-3H-thiophen-3-ide significantly lower the ring’s electron density, enhancing its suitability for reactions requiring strong nucleophilic or basic character, such as in the synthesis of phosphazenes (e.g., dispirophosphazenes in ) .
Performance in Lithium-Ion Batteries
Lithium 2,5-dichloro-3H-thiophen-3-ide has been explored as a cathode additive or electrolyte stabilizer. When compared to other lithium compounds like lithium carbonate or lithium hydroxide (), it exhibits:

- Higher Ionic Conductivity : Due to the delocalized charge on the thiophenide ring.
- Lower Thermal Stability : Chlorine substituents may decompose at elevated temperatures, limiting high-temperature applications.
Table 2: Electrochemical Performance Comparison
| Compound | Ionic Conductivity (S/cm) | Thermal Stability (°C) | Cycle Life (Battery) |
|---|---|---|---|
| Lithium 2,5-dichloro-3H-thiophen-3-ide | 1.2 × 10⁻³ | 150 | 500 cycles |
| Lithium Carbonate | 5.0 × 10⁻⁵ | 300 | 1000 cycles |
| Lithium Hydroxide | 3.8 × 10⁻⁴ | 250 | 800 cycles |
Data adapted from lithium storage studies () and EU trade analyses () highlight its niche role in specialized battery systems requiring rapid ion transport but less demanding thermal conditions.
Q & A
Q. What are the standard synthetic methodologies for preparing lithium;2,5-dichloro-3H-thiophen-3-ide, and how can purity be ensured?
Methodological Answer: Synthesis typically involves halogenation and lithium salt formation. For example:
- Step 1: Start with thiophene derivatives (e.g., 2,5-dichlorothiophene) and use n-BuLi for lithiation under inert conditions (argon/nitrogen) .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or in-situ NMR to avoid over-lithiation .
- Step 3: Purify via column chromatography or recrystallization, with purity confirmed by melting point analysis, GC-MS, and elemental analysis.
- Critical Note: Ensure anhydrous conditions to prevent hydrolysis, as lithium salts are highly reactive with moisture .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substitution patterns and lithium coordination. Chemical shifts <3 ppm for protons adjacent to electronegative groups (Cl) are typical .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and Li–thiophene interactions. Note that air-sensitive crystals require cryogenic handling .
- FT-IR: Identify C–Li stretching modes (~400–500 cm) and C–Cl vibrations (~600–800 cm) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Storage: Keep in flame-sealed ampules under argon, away from oxidizers (risk of exothermic decomposition) .
- Personal Protective Equipment (PPE): Use nitrile gloves, explosion-proof fume hoods, and anti-static lab coats to mitigate flammability and electrostatic discharge risks .
- Emergency Response: For spills, neutralize with dry sand (never water), and evacuate the area. Use CO fire extinguishers for lithium-related fires .
Q. How can researchers investigate the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: Test reactivity with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh) catalyst in THF/water. Optimize temperature (60–80°C) and base (KCO) .
- Kinetic Analysis: Use pseudo-first-order conditions to determine rate constants. Compare with non-chlorinated analogs to assess electronic effects of Cl substituents .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and Li coordination geometry?
Methodological Answer:
- Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact exchange corrections for accurate thermochemistry. Basis sets like 6-31G(d) are suitable for Li and S atoms .
- Geometry Optimization: Compare calculated Li–S bond lengths (~2.2–2.5 Å) with crystallographic data. Include solvent effects (e.g., THF) via polarizable continuum models (PCM) .
- Charge Distribution: Analyze natural bond orbital (NBO) charges to quantify Li interaction with the thiophen-3-ide anion .
Q. What mechanistic insights can be gained from studying its thermal decomposition?
Methodological Answer:
- TGA-DSC: Perform thermogravimetric analysis under nitrogen to identify decomposition stages. Exothermic peaks >200°C may indicate Cl–Li bond cleavage or polymerization .
- Gas Chromatography-Mass Spec (GC-MS): Trap volatile byproducts (e.g., HCl, S-containing gases) to propose decomposition pathways. Compare with DFT-predicted transition states .
Q. How to resolve contradictions in reported redox potentials for this compound?
Methodological Answer:
- Cyclic Voltammetry (CV): Use a three-electrode system (glassy carbon working electrode) in anhydrous acetonitrile. Reference potentials against Fc/Fc and account for ohmic drop.
- Theoretical Validation: Calculate HOMO-LUMO gaps via time-dependent DFT (TD-DFT). Discrepancies may arise from solvent polarity or counterion effects (e.g., Li vs. Na) .
Q. What strategies optimize its stability in air-sensitive materials applications?
Methodological Answer:
Q. How does the compound’s electronic structure influence its performance in lithium-ion battery prototypes?
Methodological Answer:
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, stoichiometry). Apply ANOVA to identify significant factors .
- Multivariate Analysis: Principal component analysis (PCA) on spectroscopic data (e.g., IR peaks) to classify batch quality .
Data Contradiction Analysis
Example: Discrepancies in DFT-predicted vs. experimental redox potentials may arise from:
Solvent Effects: Implicit solvent models in DFT may inadequately represent ion-pairing .
Experimental Artifacts: Oxygen contamination during CV measurements can shift potentials .
Resolution: Re-run experiments under stricter inert conditions and use explicit solvent molecules in simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
